(3Z)-3-(naphthalen-2-ylmethylidene)-1-benzofuran-2-one
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Overview
Description
(3Z)-3-(naphthalen-2-ylmethylidene)-1-benzofuran-2-one is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a naphthyl group attached to a benzofuran core through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(naphthalen-2-ylmethylidene)-1-benzofuran-2-one typically involves the condensation of 2-hydroxybenzaldehyde with 2-naphthaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-(naphthalen-2-ylmethylidene)-1-benzofuran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Halogenation using halogens (Cl2, Br2), nitration using nitric acid and sulfuric acid, alkylation using alkyl halides and a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro derivatives, alkylated derivatives.
Scientific Research Applications
(3Z)-3-(naphthalen-2-ylmethylidene)-1-benzofuran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of (3Z)-3-(naphthalen-2-ylmethylidene)-1-benzofuran-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its ability to interact with cellular membranes and proteins can contribute to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(naphthalen-2-ylmethylidene)benzofuran-3-one
- 2-(naphthalen-2-ylmethylidene)-1H-indene-3-one
- (E)-3-(naphthalen-2-ylmethylidene)-2H-chromen-2-one
Uniqueness
(3Z)-3-(naphthalen-2-ylmethylidene)-1-benzofuran-2-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Properties
CAS No. |
1092-33-7 |
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Molecular Formula |
C19H12O2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
(3Z)-3-(naphthalen-2-ylmethylidene)-1-benzofuran-2-one |
InChI |
InChI=1S/C19H12O2/c20-19-17(16-7-3-4-8-18(16)21-19)12-13-9-10-14-5-1-2-6-15(14)11-13/h1-12H/b17-12- |
InChI Key |
DSPBSKNTHSXSMG-ATVHPVEESA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C\3/C4=CC=CC=C4OC3=O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=C3C4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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